![molecular formula C10H14ClN3O2 B1397726 Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate CAS No. 1389264-32-7](/img/structure/B1397726.png)

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate

Übersicht

Beschreibung

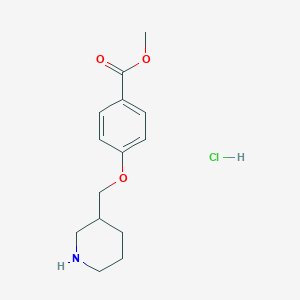

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 . It is also known by its IUPAC name, tert-butyl (6-chloro-4-pyrimidinyl)methylcarbamate .

Synthesis Analysis

The synthesis of carbamates, such as Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate, can be achieved through amination (carboxylation) or rearrangement . A common method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis

The InChI code for Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a liquid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

DNA Methylation and Cancer Research:

- Methylation markers, including carbamates, are crucial in the early detection of cervical cancer. Significant research has shown that certain genes exhibit elevated methylation in cervical cancers consistently across studies, indicating the potential for these markers in screening or triage settings (Wentzensen et al., 2009).

Industrial and Biological Applications of Terpenes:

- α-Terpineol, a monoterpene alcohol, is extensively used in the industrial sector for its pleasant scent and in the pharmaceutical industry for its wide range of biological applications, such as antioxidant and anticancer properties. This demonstrates the broad spectrum of applications for terpene compounds in both industry and healthcare (Khaleel et al., 2018).

Environmental Monitoring and Control:

- Studies on Methyl Tertiary Butyl Ether (MTBE), an organic solvent, emphasize the importance of monitoring and controlling chemical compounds in the environment. The high volume of such chemicals entering the environment necessitates administrative measurements and continuous monitoring, especially in resources exposed to pollution (Meghdad et al., 2014).

Cancer Therapy and Telomerase Activity:

- The role of telomerase activity and hTERT expression, often upregulated by alterations of the hTERT promoter, is significant in the oncogenesis of neoplasms like meningiomas. Understanding these molecular mechanisms is crucial for prognosis and potentially for the treatment of such cancers (Stögbauer et al., 2019).

Biochemical Studies and Environmental Health:

- Research on the biochemical pathways of various compounds, including carbamates, provides insight into their metabolic effects on lipid, protein, and carbohydrate metabolism. Such knowledge is instrumental in understanding the toxicological impacts of these compounds on human health and the environment (Karami-Mohajeri & Abdollahi, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVHELJLPHOMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)

![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)

![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)

![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)

![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)

![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)

![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)

![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)